Cas no 25032-74-0 (Bis(3-bromophenyl)methanone)

Bis(3-bromophenyl)methanone is a brominated aromatic ketone compound with the molecular formula C₁₃H₈Br₂O. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The presence of bromine substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Ullmann couplings, facilitating the construction of complex molecular architectures. Its high purity and stability make it suitable for precise synthetic applications. The compound’s defined structure and consistent performance ensure reliable results in research and industrial processes. Proper handling is advised due to its potential sensitivity to light and moisture.
Bis(3-bromophenyl)methanone structure
Bis(3-bromophenyl)methanone structure
Product Name:Bis(3-bromophenyl)methanone
CAS No:25032-74-0
MF:C13H8Br2O
MW:340.010022163391
MDL:MFCD00458551
CID:1423738
PubChem ID:12731928
Update Time:2025-10-20

Bis(3-bromophenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • Methanone, bis(3-bromophenyl)-
    • 3,3\'-dibromobenzophenone
    • 3,3'-dibromobenzophenone
    • bis(3-bromophenyl)methanone
    • Bis(3-bromophenyl) ketone
    • Bis-(3-bromophenyl)methanone
    • QBNTVYGGZGPJDZ-UHFFFAOYSA-N
    • AKOS027324412
    • 3,3-DIBROMOBENZOPHENONE
    • YSSJ00246
    • DB-108538
    • CS-0054187
    • SCHEMBL241785
    • SY036107
    • MFCD00458551
    • 25032-74-0
    • AS-76639
    • 3,3 inverted exclamation mark -Dibromobenzophenone
    • AMY41983
    • Bis(3-bromophenyl)methanone
    • MDL: MFCD00458551
    • Inchi: 1S/C13H8Br2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H
    • InChI Key: QBNTVYGGZGPJDZ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C(C1C=CC=C(C=1)Br)=O

Computed Properties

  • Exact Mass: 337.89414
  • Monoisotopic Mass: 337.89419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • XLogP3: 4.6

Experimental Properties

  • PSA: 17.07

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Bis(3-bromophenyl)methanone Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:25032-74-0)3,3'-Dibromobenzophenone
Order Number:sfd20498
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
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(CAS:25032-74-0)Bis(3-bromophenyl)methanone
Order Number:A944423
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:50
Price ($):192.0/672.0
Email:sales@amadischem.com

Additional information on Bis(3-bromophenyl)methanone

Introduction to Bis(3-bromophenyl)methanone (CAS No. 25032-74-0)

Bis(3-bromophenyl)methanone, with the chemical formula C14H10B2O and a CAS number of 25032-74-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This review aims to provide a comprehensive overview of its chemical properties, synthesis methods, and emerging applications, particularly in the context of modern medicinal chemistry.

The molecular structure of Bis(3-bromophenyl)methanone consists of two 3-bromophenyl groups attached to a central methanone moiety. This unique arrangement imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways. The presence of bromine atoms on the aromatic rings enhances its utility in cross-coupling reactions, which are fundamental to constructing complex molecular architectures.

In recent years, the interest in Bis(3-bromophenyl)methanone has surged due to its role in the development of novel pharmaceutical agents. Its derivatives have been explored as potential candidates for treating various diseases, including cancer and neurodegenerative disorders. The bromine substituents facilitate palladium-catalyzed reactions, enabling the introduction of diverse functional groups and the formation of intricate heterocyclic compounds.

One of the most notable applications of Bis(3-bromophenyl)methanone is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The versatility of Bis(3-bromophenyl)methanone as a building block has made it indispensable in this area.

The synthesis of Bis(3-bromophenyl)methanone typically involves the bromination of benzophenone or related precursors. Advanced techniques such as transition metal catalysis have been employed to optimize yields and purity. For instance, palladium-catalyzed cross-coupling reactions with aryl halides have enabled the efficient preparation of substituted benzophenones, including Bis(3-bromophenyl)methanone. These methods not only enhance synthetic efficiency but also allow for greater control over reaction outcomes.

The pharmacological properties of derivatives of Bis(3-bromophenyl)methanone have been extensively studied. Researchers have demonstrated that modifications to the aromatic rings or the central methanone group can significantly alter biological activity. For example, certain derivatives exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase enzymes. This underscores the importance of structural optimization in drug discovery and highlights the potential of Bis(3-bromophenyl)methanone as a scaffold for developing new therapeutic agents.

In addition to its pharmaceutical applications, Bis(3-bromophenyl)methanone has found utility in materials science. Its ability to undergo polymerization reactions has led to the development of novel polymers with unique properties. These materials have potential applications in electronics, coatings, and other industrial sectors. The versatility of this compound underscores its importance beyond traditional medicinal chemistry applications.

The future prospects for Bis(3-bromophenyl)methanone are promising, with ongoing research aimed at uncovering new synthetic routes and expanding its applications. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery process by predicting novel derivatives with enhanced biological activity. As our understanding of molecular interactions continues to grow, so too will the significance of compounds like Bis(3-bromophenyl)methanone in addressing global health challenges.

In conclusion, Bis(3-bromophenyl)methanone (CAS No. 25032-74-0) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate in synthetic chemistry, while its derivatives offer promising leads for developing new drugs. As research progresses, we can anticipate even more innovative uses for this versatile molecule.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:25032-74-0)3,3'-Dibromobenzophenone
sfd20498
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:25032-74-0)Bis(3-bromophenyl)methanone
A944423
Purity:99%/99%
Quantity:1g/5g
Price ($):192.0/672.0
Email